![molecular formula C13H19N3OS B13954582 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide](/img/structure/B13954582.png)
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring attached to a cyclohexane ring via an oxy linkage and a carbothioamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-step process involving the condensation of appropriate precursors such as ethyl acetoacetate and guanidine.
Attachment of the Oxy Linkage: The oxy linkage is introduced by reacting the pyrimidine derivative with a suitable cyclohexanol derivative under conditions that promote ether formation.
Introduction of the Carbothioamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The carbothioamide group may also play a role in binding to metal ions or other biomolecules, affecting their activity.
類似化合物との比較
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness: 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide is unique due to the presence of the carbothioamide group, which can impart distinct chemical and biological properties compared to its analogs
特性
分子式 |
C13H19N3OS |
|---|---|
分子量 |
265.38 g/mol |
IUPAC名 |
4-(5-ethylpyrimidin-2-yl)oxycyclohexane-1-carbothioamide |
InChI |
InChI=1S/C13H19N3OS/c1-2-9-7-15-13(16-8-9)17-11-5-3-10(4-6-11)12(14)18/h7-8,10-11H,2-6H2,1H3,(H2,14,18) |
InChIキー |
GILUTLIPRHREAT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(N=C1)OC2CCC(CC2)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


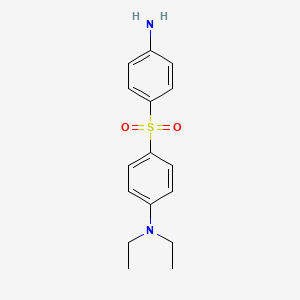
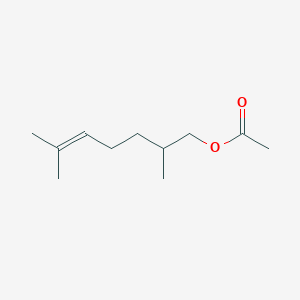
![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)
![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
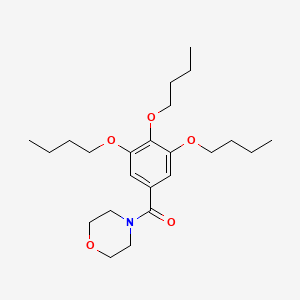
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)
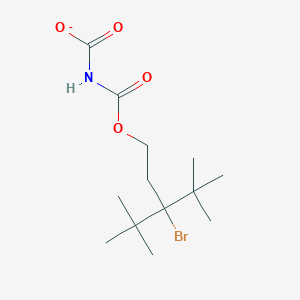
amino}ethan-1-ol](/img/structure/B13954546.png)
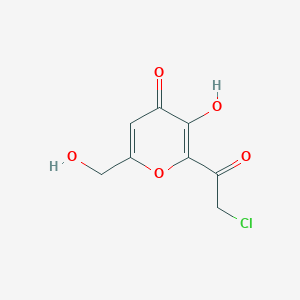
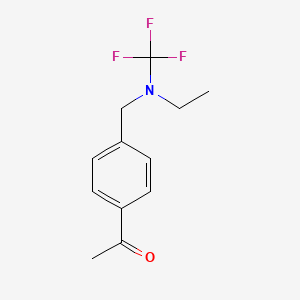

![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13954566.png)

![Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13954576.png)
